molecular formula C12H16O4 B2768135 3-(2,4-Dimethoxy-phenyl)-butyric acid CAS No. 96818-09-6

3-(2,4-Dimethoxy-phenyl)-butyric acid

Cat. No. B2768135
CAS RN: 96818-09-6
M. Wt: 224.256
InChI Key: MSGSKCGRIYQKNH-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxy-phenyl)-butyric acid is a synthetic reagent used in the preparation of acylaminopyridinylimidazoles as p38 MAP kinase inhibitors .


Synthesis Analysis

The synthesis of 3-(2,4-Dimethoxy-phenyl)-butyric acid involves several steps. For instance, one study reported the synthesis of a related compound, 3-(2,4-Dimethoxy-phenyl)-5-(4-ethoxy-3-methoxy-benzyl)-4,5-dihydro-isoxazole, with a yield of 75.6% .


Molecular Structure Analysis

The molecular structure of 3-(2,4-Dimethoxy-phenyl)-butyric acid can be confirmed by single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving 3-(2,4-Dimethoxy-phenyl)-butyric acid are complex and varied. For example, it has been used in the synthesis of acylaminopyridinylimidazoles .

Scientific Research Applications

Structural and Spectroscopic Studies

  • The study of solution and solid-state structures of various organic compounds, including pyrroles and their derivatives, reveals insights into the formation of unusual dimer structures in solid states, showcasing the compound's potential in crystal engineering and material science applications (Camiolo et al., 2002).

Antibacterial Activity

  • Research on (trifluoromethoxy)phenylboronic acids highlights the influence of substituents on acidity and molecular structure, contributing to their antibacterial potency against common pathogens such as Escherichia coli and Bacillus cereus, indicating potential applications in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).

Catalysis and Synthesis

  • A mu-oxo-iron(III) dimer has been identified as an efficient epoxidation catalyst for a wide range of alkenes, indicating the potential for synthetic applications in creating epoxy compounds, which are valuable in various industrial processes (Dubois et al., 2003).

Crystal Engineering

  • The crystal structure analysis of 3-{[(Benzyloxy)carbonyl]amino}butanoic acid provides insights into hydrogen bonding and molecular packing , crucial for drug design and material engineering , where precise control over molecular interactions is required (Kimino & Fujii, 2011).

Photovoltaic Applications

  • Studies on polymer/fullerene solar cells show the impact of annealing on nanomorphology and device performance, highlighting the importance of material processing in optimizing solar cell efficiency . Such research underlines the potential of organic materials, including phenyl-based compounds, in renewable energy technologies (Nguyen et al., 2007).

Safety and Hazards

The safety data sheet for a related compound, 3,4-Dimethoxyphenylacetone, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on 3-(2,4-Dimethoxy-phenyl)-butyric acid could involve further exploration of its potential uses in the synthesis of other compounds, as well as a more detailed investigation of its physical and chemical properties .

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(6-12(13)14)10-5-4-9(15-2)7-11(10)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGSKCGRIYQKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethoxy-phenyl)-butyric acid

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